REACTION_CXSMILES
|
[Na+].[Cl-:2].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[CH2:23]([N:26]([C:30](CO)(CO)[CH2:31][OH:32])[CH2:27][CH2:28][OH:29])[CH2:24][OH:25].C([O-])(=O)C>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[ClH:2].[N:26]([CH2:30][CH2:31][OH:32])([CH2:27][CH2:28][OH:29])[CH2:23][CH2:24][OH:25] |f:0.1,3.4,5.6.7.8,9.10|
|
Name
|
complex 7
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(CCO)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |